molecular formula C15H12ClNO B14049898 3-(3-Chlorophenyl)-N-phenylacrylamide

3-(3-Chlorophenyl)-N-phenylacrylamide

Cat. No.: B14049898
M. Wt: 257.71 g/mol
InChI Key: FCWLPQWRAKGOGU-MDZDMXLPSA-N
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Description

3-(3-Chlorophenyl)-N-phenylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a chlorophenyl group and a phenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-phenylacrylamide typically involves the reaction of 3-chlorobenzaldehyde with aniline in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted acrylamides.

Scientific Research Applications

3-(3-Chlorophenyl)-N-phenylacrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-phenylacrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.

    Triazoles: Heterocyclic compounds with applications in medicinal chemistry.

Uniqueness

3-(3-Chlorophenyl)-N-phenylacrylamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group and a phenylacrylamide backbone makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

(E)-3-(3-chlorophenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C15H12ClNO/c16-13-6-4-5-12(11-13)9-10-15(18)17-14-7-2-1-3-8-14/h1-11H,(H,17,18)/b10-9+

InChI Key

FCWLPQWRAKGOGU-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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